N-cyclopentylimidodicarbonimidic diamide
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Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of N-cyclopentylimidodicarbonimidic diamide involves the reaction of appropriate precursors. Unfortunately, specific synthetic routes are not widely documented in the literature.
Industrial Production Methods: Information on large-scale industrial production methods is scarce due to the compound’s limited commercial use.
Chemical Reactions Analysis
Reactivity: N-cyclopentylimidodicarbonimidic diamide likely undergoes various reactions, including , , and .
Common Reagents and Conditions: Reagents and conditions would depend on the specific reaction. typical reagents for these types of reactions include oxidizing agents (e.g., ), reducing agents (e.g., ), and nucleophiles (e.g., ).
Major Products: The products formed from these reactions would vary based on the reaction type. For example, oxidation could yield imides or amides, while reduction might lead to amines.
Scientific Research Applications
Chemistry: N-cyclopentylimidodicarbonimidic diamide may serve as a building block in organic synthesis due to its unique structure.
Biology and Medicine: Limited research exists regarding its biological applications. it could be explored as a potential drug scaffold or bioactive compound.
Industry: Its industrial applications remain unexplored, but it could find use in specialty chemicals or materials.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is lacking. Further research is needed to understand how this compound exerts its effects.
- Potential molecular targets and pathways remain speculative at this point.
Comparison with Similar Compounds
Uniqueness: N-cyclopentylimidodicarbonimidic diamide’s uniqueness lies in its cyclopentyl substitution, which distinguishes it from other carbodiimides.
Similar Compounds: While no direct analogs are well-documented, other carbodiimides (e.g., ) share some similarities.
Properties
Molecular Formula |
C7H15N5 |
---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
2-cyclopentyl-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C7H15N5/c8-6(9)12-7(10)11-5-3-1-2-4-5/h5H,1-4H2,(H6,8,9,10,11,12) |
InChI Key |
MBRPFLDAQGDPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N=C(N)N=C(N)N |
Origin of Product |
United States |
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